molecular formula C24H23N3O4S B1223871 (2E)-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

(2E)-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B1223871
M. Wt: 449.5 g/mol
InChI Key: LLGXDNBBUQAQNN-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolo-triazine core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the phenyl and methoxy-butoxy substituents. Common reagents used in these reactions include various amines, aldehydes, and halogenated compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy and butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The phenyl and methoxy-butoxy groups can be substituted with other functional groups to create new analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a corresponding aldehyde, while substitution reactions can produce a wide range of analogs with different functional groups.

Scientific Research Applications

The compound (2E)-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazine Derivatives: Other compounds in this class share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    Phenyl-Substituted Triazines: Compounds with phenyl groups attached to the triazine core, which may have similar or distinct biological properties.

    Methoxy-Butoxy Substituted Compounds: Molecules with methoxy and butoxy groups, which can influence their solubility, stability, and biological activity.

Uniqueness

The uniqueness of (2E)-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione lies in its specific combination of substituents and the resulting biological activities. The presence of both methoxy and butoxy groups, along with the phenyl and thiazolo-triazine core, contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

(2E)-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H23N3O4S/c1-15(2)11-12-31-18-10-9-16(13-19(18)30-3)14-20-23(29)27-24(32-20)25-22(28)21(26-27)17-7-5-4-6-8-17/h4-10,13-15H,11-12H2,1-3H3/b20-14+

InChI Key

LLGXDNBBUQAQNN-XSFVSMFZSA-N

Isomeric SMILES

CC(C)CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC

SMILES

CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Reactant of Route 2
(2E)-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.